2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone typically involves the bromination of a suitable precursor. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding alcohols or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: It is used in the synthesis of advanced materials with specific properties for applications in electronics and photonics.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone can be compared with other pyrimidine derivatives such as:
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a methylthio group, which affects its reactivity and biological activity.
2-Bromo-1-(4-chlorophenyl)ethanone: The presence of a chlorine atom instead of a dichloro group can lead to different chemical and biological properties.
2-Bromo-1-(4-(methylthio)phenyl)ethanone: This compound has a phenyl ring instead of a pyrimidine ring, which significantly alters its chemical behavior and applications.
Eigenschaften
Molekularformel |
C7H5BrCl2N2OS |
---|---|
Molekulargewicht |
316.00 g/mol |
IUPAC-Name |
2-bromo-1-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H5BrCl2N2OS/c1-14-7-11-5(9)4(3(13)2-8)6(10)12-7/h2H2,1H3 |
InChI-Schlüssel |
ZGVVWHSWDDLIHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C(=N1)Cl)C(=O)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.